Cas no 63407-54-5 ((2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)tetrahydropyran-3,4,5-triol)

63407-54-5 structure
Nombre del producto:(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)tetrahydropyran-3,4,5-triol
Número CAS:63407-54-5
MF:C14H20O5S
Megavatios:300.370603561401
MDL:MFCD00467904
CID:517254
PubChem ID:24898569
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)tetrahydropyran-3,4,5-triol Propiedades químicas y físicas
Nombre e identificación
-
- b-D-Galactopyranoside,2-phenylethyl 1-thio-
- 2-Phenylethyl β-D-thiogalactoside
- 2-PHENYLETHYL-BETA-D-THIOGALACTOSIDE
- 2-Phenylethyl-β-D-thiogalactoside
- PETG
- 2-PHENYLETHYL SS-D-THIOGALACTOSIDE
- PETGLC
- PHENETHYL-1-THIO-GLUCOSIDE
- PHENYLETHYL-B-D-THIO-GALACTOSIDE
- PHENYLETHYL-THIOGAL
- (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)tetrahydropyran-3,4,5-triol
- 63407-54-5
- (2R,3R,4S,5R,6S)-2-(HYDROXYMETHYL)-6-[(2-PHENYLETHYL)SULFANYL]OXANE-3,4,5-TRIOL
- A-D-Galactopyranoside, 2-phenylethyl 1-thio-
- 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside
- MFCD00467904
- 800376-82-3
- (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(phenethylthio)tetrahydro-2H-pyran-3,4,5-triol
- PTQ
- 2-Phenylethyl beta-D-thiogalactoside
- Q27464580
- 2-Phenylethyl beta -D-thiogalactoside
- A-D-thiogalactoside
- HY-137201
- SCHEMBL1131614
- 2-Phenylethyl-I(2)-D-thiogalactoside
- CS-0137031
- BATE-D-Galactopyranoside, 2-phenylethyl 1-thio-
- (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)oxane-3,4,5-triol
- 2-Phenylethyl 1-thio-beta-D-glucopyranoside
- 2-Phenylethyl
-
- MDL: MFCD00467904
- Renchi: InChI=1S/C14H20O5S/c15-8-10-11(16)12(17)13(18)14(20-10)19-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2/t10-,11+,12+,13-,14-/m1/s1
- Clave inchi: RXWGJLGIKBAPBK-MBJXGIAVSA-N
- Sonrisas: C1=CC=C(C=C1)CCO[C@H]2[C@@H]([C@H]([C@H]([C@@H](CO)S2)O)O)O
Atributos calculados
- Calidad precisa: 300.10300
- Masa isotópica única: 300.103
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 4
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 20
- Cuenta de enlace giratorio: 5
- Complejidad: 285
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 5
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0.7
- Superficie del Polo topológico: 90.2
- Carga superficial: 0
Propiedades experimentales
- Color / forma: White solid.
- Denso: 1.39±0.1 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 100 °C
- Punto de ebullición: 539.7±50.0 °C at 760 mmHg
- Punto de inflamación: 280.2±30.1 °C
- índice de refracción: 1.637
- Disolución: Slightly soluble (7.8 g/l) (25 º C),
- PSA: 115.45000
- Logp: -0.23780
- Disolución: Slightly soluble in water.
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)tetrahydropyran-3,4,5-triol Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Declaración de advertencia:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Wgk Alemania:3
- Instrucciones de Seguridad: S22-S24/25
- Código F de la marca fuka:3-10
- Condiciones de almacenamiento:Storage temperature 2-8 ° C
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)tetrahydropyran-3,4,5-triol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031764-50mg |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)tetrahydropyran-3,4,5-triol |
63407-54-5 | 98% | 50mg |
¥1236 | 2024-05-22 | |
eNovation Chemicals LLC | D964456-250mg |
2-Phenylethyl-beta-D-thiogalactoside |
63407-54-5 | 98% | 250mg |
$105 | 2024-06-06 | |
eNovation Chemicals LLC | D964456-5g |
2-Phenylethyl-beta-D-thiogalactoside |
63407-54-5 | 98% | 5g |
$1050 | 2024-06-06 | |
eNovation Chemicals LLC | D964456-1g |
2-Phenylethyl-beta-D-thiogalactoside |
63407-54-5 | 98% | 1g |
$230 | 2024-06-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-QY532-10mg |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)tetrahydropyran-3,4,5-triol |
63407-54-5 | 98% | 10mg |
¥405.0 | 2022-02-28 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P4902-50MG |
2-Phenylethyl β-D-thiogalactoside |
63407-54-5 | 50MG |
¥1319.7 | 2022-02-22 | ||
abcr | AB525939-250mg |
PETG; . |
63407-54-5 | 250mg |
€126.60 | 2024-08-02 | ||
abcr | AB525939-5g |
PETG; . |
63407-54-5 | 5g |
€1075.70 | 2024-08-02 | ||
A2B Chem LLC | AG65327-100mg |
2-Phenylethyl-beta-D-thiogalactoside |
63407-54-5 | 98% | 100mg |
$34.00 | 2023-12-30 | |
Ambeed | A654523-250mg |
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(phenethylthio)tetrahydro-2H-pyran-3,4,5-triol |
63407-54-5 | 98% | 250mg |
$43.0 | 2025-02-28 |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)tetrahydropyran-3,4,5-triol Literatura relevante
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:63407-54-5)(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)tetrahydropyran-3,4,5-triol

Pureza:99%
Cantidad:5g
Precio ($):618.0